SMYD3 Allosteric Site Binding Affinity: (S)- vs. (R)-Diperodon
The (S)-enantiomer of diperodon binds to the newly discovered allosteric site of SMYD3 lysine methyltransferase with a KD of 84 μM, whereas the (R)-enantiomer exhibits a twofold higher affinity (KD = 42 μM) [1]. This head‑to‑head SPR biosensor analysis demonstrates that the enantiomers are not functionally interchangeable for allosteric SMYD3 modulation.
| Evidence Dimension | Equilibrium dissociation constant (KD) for SMYD3 allosteric site |
|---|---|
| Target Compound Data | KD = 84 μM |
| Comparator Or Baseline | (R)-diperodon: KD = 42 μM |
| Quantified Difference | 2.0-fold weaker binding (higher KD) for the (S)-enantiomer |
| Conditions | SPR biosensor-based competition assay using recombinant SMYD3; confirmed by X‑ray co‑crystallography (PDB 7BJ1, resolution 1.61 Å) |
Why This Matters
For researchers designing chemical probes targeting the SMYD3 allosteric pocket, selecting the correct enantiomer is essential to achieve the desired binding affinity and avoid artefactual results; the (S)-form provides a distinct, lower-affinity probe suitable for structure‑activity relationship studies.
- [1] Talibov, V.O., Fabini, E., FitzGerald, E.A. et al. Discovery of an Allosteric Ligand Binding Site in SMYD3 Lysine Methyltransferase. ChemBioChem, 2021, 22, 1597-1608. DOI: 10.1002/cbic.202000736. View Source
